molecular formula C17H19BrN2O2 B4612195 N-(2-bromophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea

N-(2-bromophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea

Cat. No.: B4612195
M. Wt: 363.2 g/mol
InChI Key: IAEOCDKZZPBIBT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea is a useful research compound. Its molecular formula is C17H19BrN2O2 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.06299 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Directed Lithiation and Synthesis Applications

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, a compound structurally related to N-(2-bromophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea, demonstrates its potential in organic synthesis. The lithiation process allows for the introduction of various electrophiles, leading to high yields of substituted products. This methodology showcases the compound's utility in creating complex organic molecules, which could be applicable to this compound for synthesizing novel derivatives with potential pharmaceutical or material science applications (Smith, El‐Hiti, & Alshammari, 2013).

Crystal Structure and Material Characteristics

The crystal structure analysis of metobromuron, which shares a similar bromophenyl urea moiety with this compound, provides insights into the molecular arrangements that could influence the compound's physical and chemical properties. Understanding these interactions is crucial for designing materials with specific functions, such as herbicides in the case of metobromuron, and could extend to applications in material science for this compound based on its structural characteristics (Kang, Kim, Kwon, & Kim, 2015).

Supramolecular Polymers and Materials Science

Research on N,N′-Dialkylureas, including compounds structurally related to this compound, highlights their significance in supramolecular chemistry. These compounds form intermolecular hydrogen bonds, leading to the formation of supramolecular polymers. Such polymers have potential applications in creating new materials with unique properties, such as responsiveness to environmental stimuli or enhanced mechanical strength, indicating possible research avenues for this compound in materials science (Boileau, Bouteiller, Lauprêtre, & Lortie, 2000).

Antiviral Activity and Pharmaceutical Research

The study of tetrahydropyrimidine-5-carboxylates derived from cyclic urea compounds reveals their potential in inhibiting key enzymes involved in viral replication and neurological diseases. This suggests a promising area of research for derivatives of this compound in developing antiviral and neuroprotective agents, highlighting the compound's relevance in medicinal chemistry and pharmaceutical research (Sujayev et al., 2016).

Properties

IUPAC Name

1-(2-bromophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2/c1-3-22-14-10-8-13(9-11-14)12(2)19-17(21)20-16-7-5-4-6-15(16)18/h4-12H,3H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEOCDKZZPBIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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